REACTION_CXSMILES
|
[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9](B2OC(C)(C)C(C)(C)O2)=[C:8]([O:21][CH3:22])[CH:7]=1)(=[O:5])=[O:4])[CH3:2].[Br:23][C:24]1[CH:29]=[CH:28][C:27]([OH:30])=[C:26](I)[CH:25]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:23][C:24]1[CH:29]=[C:28]([C:9]2[CH:10]=[CH:11][C:6]([S:3]([CH2:1][CH3:2])(=[O:4])=[O:5])=[CH:7][C:8]=2[O:21][CH3:22])[C:27]([OH:30])=[CH:26][CH:25]=1 |f:2.3.4,^1:48,50,69,88|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)C1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC
|
Name
|
|
Quantity
|
604 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)I
|
Name
|
|
Quantity
|
488 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
106 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
to cool temperature
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with cyclohexane:EtOAc 1:1
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2:MeOH 98:2
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1)C1=C(C=C(C=C1)S(=O)(=O)CC)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |